![molecular formula C19H26N4O5S B12046872 1-Boc-3-[2-Methanesulfonyl-5-(3-methylisoxazol-5-yl)pyrimidin-4-yl]piperidine](/img/structure/B12046872.png)
1-Boc-3-[2-Methanesulfonyl-5-(3-methylisoxazol-5-yl)pyrimidin-4-yl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-[2-Methanesulfonyl-5-(3-methylisoxazol-5-yl)pyrimidin-4-yl]piperidine is a complex organic compound with the molecular formula C19H26N4O5S and a molecular weight of 422.50 . This compound is notable for its unique structure, which includes a piperidine ring, a pyrimidine ring, and an isoxazole ring, making it a valuable molecule in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-Boc-3-[2-Methanesulfonyl-5-(3-methylisoxazol-5-yl)pyrimidin-4-yl]piperidine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine and isoxazole rings, and the final Boc protection. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
1-Boc-3-[2-Methanesulfonyl-5-(3-methylisoxazol-5-yl)pyrimidin-4-yl]piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the development of new materials and chemical processes
Vergleich Mit ähnlichen Verbindungen
1-Boc-3-[2-Methanesulfonyl-5-(3-methylisoxazol-5-yl)pyrimidin-4-yl]piperidine can be compared with other similar compounds, such as:
- 1-Boc-3-[2-Methanesulfonyl-5-(3-methylisoxazol-5-yl)pyrimidin-4-yl]piperazine
- 1-Boc-3-[2-Methanesulfonyl-5-(3-methylisoxazol-5-yl)pyrimidin-4-yl]pyrrolidine These compounds share similar structural features but differ in the ring systems attached to the pyrimidine and isoxazole rings. The uniqueness of this compound lies in its specific combination of rings, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C19H26N4O5S |
---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
tert-butyl 3-[5-(3-methyl-1,2-oxazol-5-yl)-2-methylsulfonylpyrimidin-4-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H26N4O5S/c1-12-9-15(28-22-12)14-10-20-17(29(5,25)26)21-16(14)13-7-6-8-23(11-13)18(24)27-19(2,3)4/h9-10,13H,6-8,11H2,1-5H3 |
InChI-Schlüssel |
IKUAWEWJJXKPKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1)C2=CN=C(N=C2C3CCCN(C3)C(=O)OC(C)(C)C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.